molecular formula C18H18N4O4 B11004023 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11004023
M. Wt: 354.4 g/mol
InChI Key: DFJDRAGZAASOPJ-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, a benzyl group, and a methoxypyridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Attachment of the Methoxypyridine Moiety: This step involves the coupling of the imidazolidinone intermediate with a methoxypyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the methoxypyridine moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the imidazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(pyridin-3-yl)acetamide: Lacks the methoxy group on the pyridine ring.

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-chloropyridin-3-yl)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the pyridine ring in 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide may confer unique chemical and biological properties, such as altered binding affinity or reactivity compared to its analogs.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O4/c1-26-16-8-7-13(10-19-16)20-15(23)9-14-17(24)22(18(25)21-14)11-12-5-3-2-4-6-12/h2-8,10,14H,9,11H2,1H3,(H,20,23)(H,21,25)

InChI Key

DFJDRAGZAASOPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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